PTP1B Inhibition: 7-Fold Greater Potency Over Unmodified Maslinic Acid
In a direct head-to-head comparison using a PTP1B enzyme inhibition assay, 3-O-cis-p-coumaroylmaslinic acid demonstrated an IC50 of 0.46 ± 0.07 μM, which is approximately 7-fold more potent than unmodified maslinic acid (IC50 = 3.21 ± 0.8 μM) and over 2-fold more potent than its trans-isomer, 3-O-trans-p-coumaroylmaslinic acid (IC50 = 1.08 ± 0.3 μM) [1]. This establishes a clear structure-activity relationship where the cis-p-coumaroyl esterification at the C-3 position is critical for achieving low-micromolar potency.
| Evidence Dimension | PTP1B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.46 ± 0.07 μM |
| Comparator Or Baseline | Maslinic acid: 3.21 ± 0.8 μM; 3-O-trans-p-coumaroylmaslinic acid: 1.08 ± 0.3 μM |
| Quantified Difference | Approximately 7-fold more potent vs. maslinic acid; 2.3-fold more potent vs. trans-isomer |
| Conditions | In vitro enzyme assay; n = 3 |
Why This Matters
This substantial potency gain over unmodified maslinic acid and the trans-isomer makes 3-O-cis-p-coumaroylmaslinic acid a preferred chemical probe for studying PTP1B-mediated pathways in metabolic disease research.
- [1] de Cássia Lemos Lima R, et al. High-Resolution PTP1B Inhibition Profiling Combined with HPLC-HRMS-SPE-NMR for Identification of PTP1B Inhibitors from Miconia albicans. Molecules. 2018;23(7):1755. View Source
